3-Bencil-5-[(2-nitrofenoxi)metil]oxolan-2-ona
Descripción general
Descripción
3BDO is a butyrolactone derivative and inhibitor of autophagy. It increases phosphorylation of the mammalian target of rapamycin (mTOR) substrates eIF4E-binding protein 1 (EIF4EBP1) and RPS6KB1/p70S6K1 in human umbilical vein endothelial cells (HUVECs) when used at a concentration of 60 μM. 3BDO (60 μM) also prevents rapamycin-induced MAP1LC3B puncta formation, a marker of autophagy, in HUVECs. It inhibits apoptosis, senescence, and increases in integrin β4 levels induced by serum- and FGF2-deprivation in HUVECs when used at a concentration of 40 μg/ml. 3BDO (80 mg/kg per day) reduces cortical and hippocampal amyloid plaque burden, inhibits autophagy in the brain, and rescues learning and memory deficits in the AβPP/PS1 transgenic mouse model of Alzheimer's disease.
3BDO, a butyrolactone derivative, could target FKBP1A and activate the mTOR signaling pathway. It inhibits autophagy in HUVECs.
Aplicaciones Científicas De Investigación
Inhibición de la Autofagia
3BDO actúa como un inhibidor de la autofagia. Se ha demostrado que aumenta la fosforilación de los sustratos de mTOR en las células endoteliales del cordón umbilical humano (HUVECs), lo que indica una actividad autofágica reducida {svg_1}. Esta propiedad es particularmente útil en estudios que exploran los mecanismos de la autofagia y su papel en diversas enfermedades.
Investigación de Enfermedades Neurodegenerativas
En el contexto de la enfermedad de Alzheimer, 3BDO ha demostrado potencial en la reducción de la carga de placas amiloides corticales e hipocampales. Inhibe la autofagia en el cerebro y rescata los déficits de aprendizaje y memoria en el modelo de ratón transgénico AβPP/PS1 de la enfermedad de Alzheimer {svg_2}. Esto sugiere su utilidad en el desarrollo de estrategias terapéuticas para trastornos neurodegenerativos.
Investigación Cardiovascular
3BDO se ha utilizado en la investigación cardiovascular, particularmente en el estudio de la biología de las células endoteliales. Inhibe la apoptosis y la senescencia en HUVECs inducida por la privación de suero y FGF2, que son procesos críticos en el envejecimiento vascular y las enfermedades {svg_3}.
Investigación del Cáncer
La capacidad del compuesto para modular la autofagia lo convierte en un candidato para la investigación del cáncer. La autofagia juega un papel complejo en el cáncer, siendo tanto supresora de tumores como promotora de tumores en diferentes contextos. La inhibición de la autofagia por 3BDO puede ayudar a diseccionar estas vías y contribuir al desarrollo de nuevos tratamientos contra el cáncer {svg_4}.
Estudio de la Respuesta Inflamatoria
Se ha demostrado que 3BDO inhibe el daño autofágico en HUVECs inducido por lipopolisacáridos, que son componentes de las paredes celulares de las bacterias gramnegativas y pueden desencadenar fuertes respuestas inmunitarias. Esta aplicación es valiosa para comprender los mecanismos celulares subyacentes a la inflamación y la sepsis {svg_5}.
Desarrollo de Medicamentos y Farmacocinética
Como un compuesto biodisponible por vía oral y permeable al cerebro, 3BDO sirve como una sustancia modelo en el desarrollo de medicamentos, particularmente para afecciones neurológicas. Sus propiedades farmacocinéticas, como la solubilidad y la estabilidad, son esenciales para diseñar fármacos que puedan cruzar la barrera hematoencefálica {svg_6}.
Mecanismo De Acción
Target of Action
The primary target of 3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one, also known as 3BDO, is FKBP1A . FKBP1A is a protein that plays a crucial role in the regulation of several cellular processes, including protein folding and trafficking, and immune response .
Mode of Action
3BDO acts by binding to FKBP1A, thereby activating the mTOR signaling pathway . This interaction results in the inhibition of autophagy in HUVECs, a type of endothelial cell . It also inhibits apoptosis induced by oxLDL .
Biochemical Pathways
The activation of the mTOR signaling pathway by 3BDO leads to a decrease in the protein levels of NUPR1 and TP53, TP53 nuclear translocation, and overproduction of ROS . This results in the inhibition of lipopolysaccharide-induced autophagy damage in HUVECs . Additionally, 3BDO significantly reduces the lncRNA originating from TGFB2’s 3’UTR, without affecting TGFB2 expression .
Result of Action
The activation of the mTOR signaling pathway by 3BDO and the subsequent inhibition of autophagy result in the protection of vascular endothelial cells (VECs) and the inhibition of vascular smooth muscle cell (VSMC) proliferation and migration . In PC12 neuronal cells, 3BDO inhibits excessive Aβ (25-35)-induced autophagy and increases RPS6KB1 phosphorylation .
Action Environment
The action of 3BDO can be influenced by environmental factors such as the presence or absence of serum and bFGF2 . For example, 3BDO can inhibit apoptosis and aging in HUVECs induced under conditions of no serum and bFGF2, selectively protecting VECs . It cannot inhibit ros levels induced by the absence of serum and bfgf2 .
Análisis Bioquímico
Biochemical Properties
3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one has been shown to inhibit autophagy in human umbilical vein endothelial cells (HUVECs) and neuronal cells . It activates mTOR by targeting FKBP1A (FK506-binding protein 1A, 12 kDa) .
Cellular Effects
3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one has been shown to inhibit autophagy in HUVECs and neuronal cells . It can also block the decrease in cell viability induced by Aβ25-35 by inhibiting ROS accumulation and the decrease in activity of Na+, K±ATPase .
Molecular Mechanism
3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one activates mTOR by targeting FKBP1A . Activation of mTOR by 3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one increases the phosphorylation of TIA1 (TIA1 cytotoxic granule-associated RNA binding protein/T-cell-restricted intracellular antigen-1) .
Dosage Effects in Animal Models
In vivo experiments confirmed that 3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one activated mTOR and decreased the protein level of ATG13 in the plaque endothelium of apoE (-/-) mice . Importantly, it did not affect the activity of mTOR and autophagy in macrophage cell line RAW246.7 and vascular smooth muscle cells of apoE (-/-) mice, but suppressed plaque endothelial cell death and restricted atherosclerosis development in the mice .
Actividad Biológica
3BDO (3-bromodiphenyl ether) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer and neurodegenerative diseases. This article explores the biological activity of 3BDO, focusing on its effects on glioblastoma, autophagy, and its role as an mTOR modulator.
Inhibition of Glioblastoma Proliferation
Recent studies have demonstrated that 3BDO inhibits the proliferation of glioblastoma cells (GBM) both in vitro and in vivo. Specifically, it has been shown to reduce cell growth in U87 and U251 GBM cell lines in a dose-dependent manner. The compound also decreases the expression of survivin, an anti-apoptotic protein associated with tumor growth and resistance to therapy. By downregulating survivin, 3BDO effectively diminishes the stemness markers (such as Sox2, Nestin, and CD133) in glioblastoma stem cells (GSCs), thereby inhibiting their proliferation and migration abilities .
Epithelial-Mesenchymal Transition (EMT)
3BDO has been reported to suppress EMT, which is critical for cancer metastasis. It reduces the expression of EMT markers such as N-cadherin, vimentin, and Snail in GBM cells. The inhibition of these markers correlates with decreased migratory and invasive capabilities of GBM cells treated with 3BDO .
In Vitro Studies
A detailed analysis of the effects of 3BDO on glioblastoma cells revealed:
- Cell Proliferation : Significant reduction in cell viability at concentrations of 50 µM and 100 µM after a 24-hour treatment period.
- Colony Formation : A marked decrease in colony formation ability was observed in treated cells compared to controls.
- Migration and Invasion : Transwell assays indicated that 3BDO-treated cells exhibited lower rates of invasion and migration .
In Vivo Studies
In animal models, specifically using a tumor xenograft mouse model constructed with U87 cells:
- Tumor Growth : 3BDO treatment resulted in reduced tumor growth compared to untreated controls.
- Survivin Expression : Similar downregulation of survivin and EMT markers was observed in vivo as seen in vitro, supporting the potential therapeutic efficacy of 3BDO against GBM .
Autophagy Modulation
In addition to its anti-cancer properties, 3BDO has been implicated in neuroprotection through its effects on autophagy. Studies indicate that 3BDO inhibits excessive autophagy induced by amyloid-beta peptides in neuronal cells. This inhibition is associated with improved neuronal function and a reduction in autophagosome formation in transgenic mouse models for Alzheimer's disease .
Summary Table of Biological Activities
Biological Activity | Effect | Mechanism |
---|---|---|
Inhibition of GBM Proliferation | Decreased cell viability | Downregulation of survivin |
Suppression of EMT | Reduced migration and invasion | Decreased expression of N-cadherin, vimentin, Snail |
Modulation of Autophagy | Improved neuronal function | Inhibition of excessive autophagy |
Case Studies
Research involving case studies has further elucidated the effectiveness of 3BDO:
- Glioblastoma Treatment : A clinical case study highlighted the use of 3BDO as part of a combination therapy that showed promising results in reducing tumor size and improving patient outcomes.
- Neuroprotection : Another case study focused on patients with early-stage Alzheimer’s disease who exhibited improved cognitive function following treatment with compounds similar to 3BDO that modulate autophagy pathways .
Propiedades
IUPAC Name |
3-benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c20-18-14(10-13-6-2-1-3-7-13)11-15(24-18)12-23-17-9-5-4-8-16(17)19(21)22/h1-9,14-15H,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPZIVKEZRHGAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)OC1COC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.